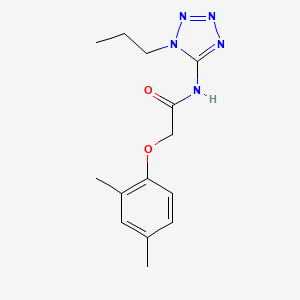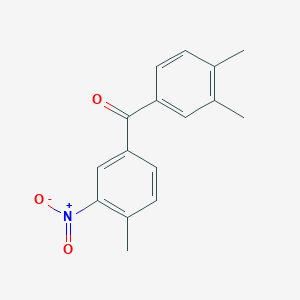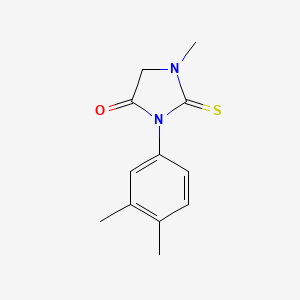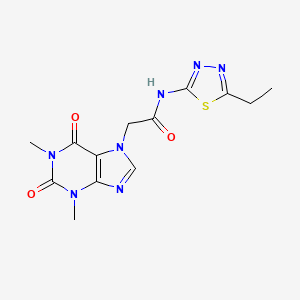
4-(dimethylamino)-N-4-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-4-pyridinylbenzamide, also known as DMAPB, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to activate Nrf2 by binding to the Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and translocation of Nrf2 to the nucleus.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(dimethylamino)-N-4-pyridinylbenzamide in lab experiments is its ability to activate the Nrf2 pathway, which can lead to the upregulation of antioxidant and anti-inflammatory genes. However, one limitation of using 4-(dimethylamino)-N-4-pyridinylbenzamide is its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-(dimethylamino)-N-4-pyridinylbenzamide research. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide and to optimize its therapeutic potential.
Synthesemethoden
4-(dimethylamino)-N-4-pyridinylbenzamide can be synthesized using a multistep process that involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form 4-chloropyridine. The 4-chloropyridine is then reacted with 4-dimethylaminobenzoyl chloride in the presence of a base to form 4-(dimethylamino)-N-4-pyridinylbenzamide. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-4-pyridinylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-11(4-6-13)14(18)16-12-7-9-15-10-8-12/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIFEAZYKVGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)

![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)

![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)
